4-[(E)-Benzylideneamino]benzene-1-carbothioamide
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Overview
Description
4-[(E)-Benzylideneamino]benzene-1-carbothioamide is an organic compound with the molecular formula C14H12N2S This compound is characterized by the presence of a benzylideneamino group attached to a benzene ring, which is further connected to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Benzylideneamino]benzene-1-carbothioamide typically involves the reaction of benzaldehyde with thiosemicarbazide under reflux conditions. The reaction is carried out in ethanol, and the product is obtained after purification . The general reaction scheme is as follows:
- Dissolve benzaldehyde and thiosemicarbazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-Benzylideneamino]benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[(E)-Benzylideneamino]benzene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(E)-Benzylideneamino]benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by forming stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-dithiocarboxamide: Similar structure but with different functional groups.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Contains a benzimidazole moiety instead of a benzylideneamino group.
Uniqueness
4-[(E)-Benzylideneamino]benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64510-95-8 |
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Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
4-(benzylideneamino)benzenecarbothioamide |
InChI |
InChI=1S/C14H12N2S/c15-14(17)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-10H,(H2,15,17) |
InChI Key |
YNIXEPVBPGQCQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
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